Syringetin-3-galactoside
Overview
Description
Synthesis Analysis
The synthesis of galactoside derivatives, including compounds similar to syringetin-3-galactoside, involves enzymatic and chemical methods. For instance, enzymes like β-galactosidases can catalyze the formation of galactosyl derivatives from lactose, showcasing a bio-based approach to synthesizing such compounds (Cantacuzène & Attal, 1991). Another approach involves chemical synthesis routes, such as the creation of multivalent glycoclusters from 1-thio-β-D-galactose, which demonstrates the chemical versatility in synthesizing complex galactoside structures (Alejandro J. Cagnoni et al., 2011).
Molecular Structure Analysis
The detailed molecular structure of syringetin-3-galactoside includes specific galactoside linkages and functional groups that define its chemical behavior and biological activity. The compound's structure can be elucidated using techniques such as NMR spectroscopy and mass spectrometry, which are essential for understanding its interactions and properties at the molecular level. Although specific structural analysis studies for syringetin-3-galactoside were not identified, similar flavonoid glycosides have been characterized using these techniques, highlighting the importance of structural analysis in understanding these compounds' functions and activities.
Chemical Reactions and Properties
Syringetin-3-galactoside participates in various chemical reactions characteristic of flavonoids, including oxidation-reduction processes and interactions with enzymes such as β-galactosidases. These reactions are crucial for its metabolic pathways and biological effects in organisms. The enzyme β-galactosidase, for instance, plays a significant role in the metabolism of galactosides, affecting their bioavailability and physiological impact (R. Perlman & I. Pastan, 1968).
Scientific Research Applications
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Antioxidant Activity
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Antimutagenic Activity
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Hepatoprotective Activity
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Antidiabetic Activity
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Antilipogenic Activity
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Anticancer Activity
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Prevention of Bone Metastasis
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Found in Various Plants
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Potential Anticancer Effects
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Induces Human Osteoblast Differentiation
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Found in Various Plants
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Potential Anticancer Effects
Safety And Hazards
Future Directions
Given the multidirectional biological activity of methylated flavonols like Syringetin-3-galactoside, further study on their health-promoting activities is encouraged . These compounds have shown potent anticancer, cytoprotective, and neuroinflammatory effects , suggesting potential for future therapeutic applications.
properties
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-3-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O13/c1-32-12-3-8(4-13(33-2)16(12)27)21-22(18(29)15-10(26)5-9(25)6-11(15)34-21)36-23-20(31)19(30)17(28)14(7-24)35-23/h3-6,14,17,19-20,23-28,30-31H,7H2,1-2H3/t14-,17+,19+,20-,23?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMFWYRWPJVEZPV-SFBSONLZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201346502 | |
Record name | Syringetin-3-O-galactoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201346502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
508.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Syringetin-3-galactoside | |
CAS RN |
55025-56-4 | |
Record name | Syringetin-3-O-galactoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201346502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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